5-Chloro-2-methoxypyridine-3-sulfonyl fluoride
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Overview
Description
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO3S It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonyl fluoride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation and fluorination. One common method includes the reaction of 2-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by treatment with a fluorinating agent such as sulfur tetrafluoride to obtain the sulfonyl fluoride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.
Coupling reactions: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.
Material science: Utilized in the synthesis of functional materials with specific properties.
Chemical biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological targets. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify amino acid residues in proteins, such as serine or cysteine, thereby affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
2-Methoxypyridine-3-sulfonyl fluoride: Lacks the chloro group at the 5-position.
5-Chloro-2-methoxypyridine: Lacks the sulfonyl fluoride group.
Uniqueness
5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is unique due to the presence of both the chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies .
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCUXFVYGXDOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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